N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN3O4S2 and its molecular weight is 445.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Research on compounds closely related to "N-(3-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" demonstrates the synthesis of molecules with varying molecular conformations. For instance, studies on tetrahydro-1H-pyrazolo[4,3-c]pyridines reveal insights into their synthesis, molecular conformations, and hydrogen bonding patterns. These molecules adopt specific conformations influenced by their substituents, demonstrating the importance of molecular design in influencing the properties and potential applications of such compounds (Sagar et al., 2017).
Catalytic and Chemical Reactions
Further research emphasizes the utility of related sulfone and pyrazole derivatives in catalytic and chemical reactions. For example, the catalytic asymmetric addition to cyclic N-acyl-iminium shows the use of chiral phosphoric acid to access sulfone-bearing molecules with quaternary stereocenters, demonstrating the compound's potential in creating biorelevant molecules with high stereoselectivities (Bhosale et al., 2022). Similarly, iridium-catalyzed allylic alkylation reactions highlight the synthesis of enantiopure fluorobis(phenylsulfonyl)methylated compounds, further illustrating the versatility of such molecules in synthetic chemistry (Liu et al., 2009).
Antiproliferative Activities and Drug Development
Investigations into pyrazole-sulfonamide derivatives have shown promising antiproliferative activities against certain cell lines, suggesting potential applications in drug development for cancer treatment. This research indicates the compound's relevance in medicinal chemistry, where its derivatives can be tailored for specific therapeutic applications (Mert et al., 2014).
Properties
IUPAC Name |
N-[3-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O4S2/c1-27(23,24)21-12-6-3-5-11(9-12)15-10-16(22(20-15)28(2,25)26)17-13(18)7-4-8-14(17)19/h3-9,16,21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYROJSEWNYIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.